molecular formula C19H28N2O2 B5655024 N-[1-(methoxymethyl)cyclopentyl]-4-piperidin-3-ylbenzamide

N-[1-(methoxymethyl)cyclopentyl]-4-piperidin-3-ylbenzamide

Cat. No. B5655024
M. Wt: 316.4 g/mol
InChI Key: CDXIDTOTXYYPBI-UHFFFAOYSA-N
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Description

N-[1-(methoxymethyl)cyclopentyl]-4-piperidin-3-ylbenzamide is a compound studied for its potential in various pharmacological applications. It belongs to a class of compounds known for their interaction with neurological receptors and potential in treating neurological disorders.

Synthesis Analysis

The synthesis of compounds similar to N-[1-(methoxymethyl)cyclopentyl]-4-piperidin-3-ylbenzamide involves complex organic chemistry techniques. Structural modifications, including changes in the amide bond and alkyl chain length, can influence the compound's affinity and selectivity for certain neurological receptors (Perrone et al., 2000).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. These studies often focus on how modifications in the molecular structure affect pharmacological properties, such as receptor affinity and selectivity (Lacivita et al., 2010).

Chemical Reactions and Properties

Compounds in this category typically interact with neurological receptors. Changes in chemical structure, such as the introduction of methoxy groups or alterations in the amide bond, significantly impact their pharmacological properties (Kubota et al., 1998).

Physical Properties Analysis

The physical properties, such as solubility and stability, are crucial for the pharmacokinetic profile of these compounds. These properties are often tailored to enhance brain penetration and reduce nonspecific binding, as seen in compounds with similar structures (Lacivita et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with biological molecules, are central to the compound's effectiveness and specificity. For instance, the binding affinity to dopamine D4 receptors and selectivity over other receptors is a key chemical property of similar compounds (Perrone et al., 1998).

properties

IUPAC Name

N-[1-(methoxymethyl)cyclopentyl]-4-piperidin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-23-14-19(10-2-3-11-19)21-18(22)16-8-6-15(7-9-16)17-5-4-12-20-13-17/h6-9,17,20H,2-5,10-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXIDTOTXYYPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCC1)NC(=O)C2=CC=C(C=C2)C3CCCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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